molecular formula C11H14N4 B13525535 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline

Cat. No.: B13525535
M. Wt: 202.26 g/mol
InChI Key: KOGYMBSVUZDDBM-UHFFFAOYSA-N
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Description

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and material science. The presence of the triazole ring in the structure imparts unique properties to the compound, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 1,3-dimethyl-1H-1,2,4-triazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds followed by their conversion to the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit enzymes such as aromatase, which plays a crucial role in the biosynthesis of estrogens. By inhibiting this enzyme, the compound can reduce the proliferation of estrogen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-methylaniline lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

4-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-methylaniline

InChI

InChI=1S/C11H14N4/c1-7-6-9(12)4-5-10(7)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3

InChI Key

KOGYMBSVUZDDBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=NC(=NN2C)C

Origin of Product

United States

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